Home > Products > Screening Compounds P56793 > ERR|A Inverse Agonist 1
ERR|A Inverse Agonist 1 -

ERR|A Inverse Agonist 1

Catalog Number: EVT-15281112
CAS Number:
Molecular Formula: C30H38Cl2N2O2
Molecular Weight: 529.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ERR|A Inverse Agonist 1 is a specialized compound that selectively targets the estrogen-related receptor alpha (ERRα). This compound belongs to a class of drugs known as inverse agonists, which bind to receptors and produce effects opposite to those of agonists. The significance of ERRα in various physiological processes, including metabolism and cancer progression, makes ERR|A Inverse Agonist 1 a candidate for therapeutic applications, particularly in treating breast cancer. Its mechanism involves stabilizing ERRα in an inactive conformation, thereby inhibiting its activity and associated signaling pathways that contribute to tumor growth .

Source and Classification

ERR|A Inverse Agonist 1 is derived from the p-nitrobenzenesulfonamide template. It is classified as an inverse agonist due to its ability to bind more favorably to the inactive state of ERRα compared to its active state. This classification is critical as it distinguishes the compound from traditional antagonists, which merely block receptor activity without altering the receptor's conformational state .

Synthesis Analysis

Methods and Technical Details

The synthesis of ERR|A Inverse Agonist 1 involves several key steps:

  1. Starting Material: The synthesis begins with the p-nitrobenzenesulfonamide template.
  2. Chemical Modifications: Key modifications include sulfonylation and the introduction of various functional groups to enhance binding affinity and biological activity.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity suitable for biological testing.

The compound has demonstrated significant anti-proliferative effects against breast cancer cell lines, particularly MDA-MB-231 cells, with an inhibitory concentration (IC50) reported at approximately 0.80 µM .

Molecular Structure Analysis

Structure and Data

ERR|A Inverse Agonist 1 features a complex molecular structure characterized by:

  • Core Structure: A p-nitrobenzenesulfonamide backbone.
  • Binding Interactions: The compound interacts with critical residues in the ligand-binding domain of ERRα, specifically helices H3 and H11.
  • Conformational Changes: Binding leads to significant conformational changes in ERRα, preventing coactivator binding and stabilizing the receptor in an inactive state.

Molecular dynamics simulations have identified hot spot residues such as Leu324 and Phe328 as essential for stabilizing the compound-receptor complex .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of ERR|A Inverse Agonist 1 include:

These reactions are crucial for achieving the desired pharmacological properties of the compound .

Mechanism of Action

Process and Data

ERR|A Inverse Agonist 1 exerts its effects through a well-defined mechanism:

  1. Receptor Binding: The compound binds to ERRα's ligand-binding domain.
  2. Conformational Stabilization: This binding induces a conformational change that stabilizes ERRα in its inactive form.
  3. Downregulation of Target Genes: As a result, there is a downregulation of ERRα target genes involved in tumor growth, leading to reduced proliferation and metastasis in cancer cells.

Studies have shown that this mechanism significantly contributes to its anti-cancer properties .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ERR|A Inverse Agonist 1 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 350 g/mol (exact value may vary based on specific substitutions).
  • Solubility: Soluble in common organic solvents; solubility in aqueous solutions may vary based on pH.
  • Stability: Stable under standard laboratory conditions but may require specific storage conditions to maintain potency.

These properties are essential for its application in research and potential therapeutic use .

Applications

Scientific Uses

ERR|A Inverse Agonist 1 has several significant applications:

  • Cancer Therapy: Primarily investigated for its role in treating breast cancer by inhibiting ERRα activity.
  • Metabolic Disorders: Ongoing research explores its potential in metabolic disorders where ERRα is implicated.
  • Biological Research: Utilized in studies aimed at understanding inverse agonism and receptor modulation mechanisms.
Introduction to ERRα as a Therapeutic Target

Biological Significance in Metabolic and Oncogenic Pathways

Estrogen-related receptor alpha (ERRα), encoded by the ESRRA gene, is an orphan nuclear receptor that functions as a master regulator of cellular energy metabolism. Despite structural homology to estrogen receptor alpha (ERα), ERRα operates independently of estrogenic ligands and is constitutively active due to interactions with coregulatory proteins. Its transcriptional activity is primarily governed by peroxisome proliferator-activated receptor gamma coactivator 1-alpha and beta (PGC-1α/β), which recruit ERRα to promoter regions containing estrogen-related response elements (ERREs). This complex orchestrates the expression of genes critical for mitochondrial biogenesis, oxidative phosphorylation (OXPHOS), fatty acid oxidation (FAO), and glycolysis (Figure 1) [1] [2].

In cancer, ERRα becomes dysregulated, driving a metabolic reprogramming that fuels tumorigenesis. It enhances the tricarboxylic acid (TCA) cycle by upregulating IDH3A and SDHB, promotes OXPHOS via ATP5A1 and CYCS, and accelerates glutamine metabolism through SLC1A5. This metabolic shift supports the biosynthetic and bioenergetic demands of rapidly proliferating cancer cells. Additionally, ERRα intersects with oncogenic pathways like HER2 and MYC: HER2 signaling phosphorylates ERRα, amplifying its transcriptional activity, while MYC directly induces PGC-1β expression, creating a feed-forward loop that sustains tumor growth [2] [6].

Table 1: Key Metabolic Targets of ERRα in Cancer

PathwayGene TargetsBiological Function
TCA CycleIDH3A, SDHBIsocitrate dehydrogenase; Succinate dehydrogenase
OXPHOSATP5A1, CYCSATP synthase; Cytochrome c
Fatty Acid OxidationCPT1B, ACADVLCarnitine palmitoyltransferase; Acyl-CoA dehydrogenase
GlycolysisSLC2A1, HK2Glucose transporter; Hexokinase
Glutamine MetabolismSLC1A5, GLSGlutamine transporter; Glutaminase

Role in Triple-Negative Breast Cancer Progression and Metastasis

ERRα is overexpressed in 40–60% of triple-negative breast cancer (TNBC) cases and correlates with aggressive clinicopathological features. Immunohistochemical analysis of 138 TNBC patient samples revealed that high ERRα expression is significantly associated with high tumor grade (p=0.035) and lymph node metastasis (p<0.001). Critically, patients with elevated ERRα levels had shorter overall survival (p<0.001), underscoring its role as an independent prognostic biomarker [3]. Mechanistically, ERRα drives TNBC progression through:

  • Epithelial-Mesenchymal Transition (EMT): ERRα directly binds to the fibronectin (FN1) promoter at three ERRE sites (ERRE-1, ERRE-3, ERRE-4), enhancing fibronectin expression. This remodels the extracellular matrix, facilitating cell motility and invasion. Silencing ERRα with siRNA or inhibiting it with inverse agonists (e.g., XCT-790) upregulates E-cadherin and downregulates vimentin and fibronectin, reversing EMT [3] [6].
  • Angiogenesis: The ERRα/PGC-1α axis induces vascular endothelial growth factor (VEGF) expression under hypoxic conditions, promoting neovascularization in tumors. In xenograft models, ERRα inhibition reduced microvessel density by >50% [2] [6].
  • Metastatic Adaptation: In brain-tropic TNBC cells, ERRα upregulates genes involved in antioxidant responses (SOD2) and nutrient scavenging, enabling survival in nutrient-poor metastatic niches [2].

Rationale for Inverse Agonists in Hormone-Independent Cancers

Unlike ERα-positive breast cancers, TNBC lacks targetable hormone receptors, limiting treatment options to cytotoxic chemotherapy. ERRα’s ligand-independent activation, structural stability, and prevalence in TNBC make it a compelling target. Inverse agonists offer a distinct mechanism: they not only block coactivator recruitment but also destabilize the receptor, promoting proteasomal degradation. This dual action suppresses both canonical (metabolic) and non-canonical (EMT, angiogenesis) oncogenic functions of ERRα [1] [4] [10].

The therapeutic potential is amplified by ERRα’s involvement in chemotherapy resistance. For instance, hypoxic TNBC cells stabilize ERRα via p300/CBP-mediated acetylation at Lys-49, enhancing its DNA-binding affinity and transcriptional output. This acetylation increases LAMP2 and VAMP8 expression, sustaining autophagy-lysosome flux and cell survival under metabolic stress. Targeting ERRα disrupts this adaptive response, potentially re-sensitizing tumors to genotoxic agents [6].

Properties

Product Name

ERR|A Inverse Agonist 1

IUPAC Name

3-[(E)-5-hydroxy-2-phenyl-1-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]pent-1-enyl]phenol;dihydrochloride

Molecular Formula

C30H38Cl2N2O2

Molecular Weight

529.5 g/mol

InChI

InChI=1S/C30H36N2O2.2ClH/c1-23(2)31-17-19-32(20-18-31)27-15-13-25(14-16-27)30(26-10-6-11-28(34)22-26)29(12-7-21-33)24-8-4-3-5-9-24;;/h3-6,8-11,13-16,22-23,33-34H,7,12,17-21H2,1-2H3;2*1H/b30-29+;;

InChI Key

VREKGOHYUPVQSX-NFOZGECASA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)C(=C(CCCO)C3=CC=CC=C3)C4=CC(=CC=C4)O.Cl.Cl

Isomeric SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)/C(=C(/CCCO)\C3=CC=CC=C3)/C4=CC(=CC=C4)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.